molecular formula C21H31NO B4938828 2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine

2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine

Cat. No.: B4938828
M. Wt: 313.5 g/mol
InChI Key: WAVQNOTWADWNLX-UHFFFAOYSA-N
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Description

2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine is a complex organic compound that features an adamantane core structure. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials

Preparation Methods

The synthesis of 2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine typically involves multiple steps, starting with the functionalization of the adamantane core. One common approach is the radical functionalization method, which allows for the direct conversion of adamantane C–H bonds to C–C bonds . This method often employs radical initiators and specific reaction conditions to achieve the desired substitution. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups involved and the reaction pathway chosen.

Scientific Research Applications

2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine exerts its effects involves interactions with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, while the methoxyphenyl and methylpropyl groups can modulate these interactions. The compound may influence various pathways, including signal transduction and enzyme activity, depending on its specific application .

Comparison with Similar Compounds

Similar compounds to 2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine include other adamantane derivatives such as 1-adamantylamine and 2-adamantylamine. These compounds share the adamantane core but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)butan-2-yl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO/c1-14(3-4-15-5-7-20(23-2)8-6-15)22-21-18-10-16-9-17(12-18)13-19(21)11-16/h5-8,14,16-19,21-22H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVQNOTWADWNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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